molecular formula C23H26FN3O3 B2881324 (R)-tert-Butyl 3-((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)pyrrolidine-1-carboxylate CAS No. 1354006-88-4

(R)-tert-Butyl 3-((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)pyrrolidine-1-carboxylate

Cat. No. B2881324
CAS RN: 1354006-88-4
M. Wt: 411.477
InChI Key: NINQREMEVZPFTI-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned contains several functional groups including a benzyl group, an imidazole ring, and a pyrrolidine ring. Imidazole is a planar 5-membered ring, which exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . Pyrrolidine is a cyclic amine, and its derivatives are often used in organic synthesis. The benzyl group is often used as a protecting group in organic synthesis.


Molecular Structure Analysis

Imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . The structure of the compound would be influenced by the presence of the benzyl and pyrrolidine groups, but without specific information, it’s difficult to provide a detailed molecular structure analysis.


Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are involved in a wide range of chemical reactions, but the specific reactions would depend on the other functional groups present in the molecule.


Physical And Chemical Properties Analysis

Imidazole is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D, and is highly soluble in water . The physical and chemical properties of the compound you mentioned would be influenced by the presence of the benzyl and pyrrolidine groups.

Scientific Research Applications

Reactions at the Benzylic Position

The compound contains a benzylic position, which is the carbon atom next to the aromatic ring . This position is often involved in various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . The presence of the fluorobenzyl group in the compound could potentially influence these reactions .

Synthesis of PET Radiotracers

The compound has been used in the synthesis of a novel 18F-labeled radiotracer for hypoxia PET imaging . This radiotracer, N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide ([18F]FBNA), was developed based on the cytotoxic agent benznidazole . It was synthesized through acylation chemistry with readily available 4-[18F]fluorobenzyl amine .

Imaging Tumor Hypoxia

The synthesized [18F]FBNA radiotracer can be used for imaging tumor hypoxia . Tissue hypoxia is a pathological condition characterized by reduced oxygen supply, and it is commonly observed in many solid tumors . Non-invasive imaging techniques like positron emission tomography (PET) are at the forefront of detecting and monitoring tissue hypoxia changes in vivo .

Study of Reaction Mechanisms

The compound’s unusual synthesis mechanism could be studied for educational and research purposes . This could provide insights into N-demethylation followed by self-catalyzed N-diarylation .

Development of Anti-Histamine Agents

The compound could potentially be used in the development of anti-histamine agents . Its formation involves an unusual mechanism where 1-(4-fluorobenzyl)-2-chloro-6-isopropoxy-1H-benzo[d]imidazole reacts with 1-methylpiperidinamine .

Exploration of Halogen Substitution Reactions

The presence of a fluorine atom in the compound makes it a potential candidate for studying halogen substitution reactions . These reactions are fundamental in organic chemistry and have wide applications in the synthesis of various organic compounds .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, many drugs contain an imidazole ring, such as certain antifungal drugs, the nitroimidazole series of antibiotics, and the sedative midazolam .

Safety and Hazards

Imidazole itself is classified as corrosive . The safety and hazards of the specific compound you mentioned would depend on the other functional groups present in the molecule.

Future Directions

Imidazole derivatives have potential applications in a variety of fields, including pharmaceuticals, agrochemicals, dyes for solar cells and other optical applications, functional materials, and catalysis . The future directions for the compound you mentioned would depend on its specific properties and potential applications.

properties

IUPAC Name

tert-butyl (3R)-3-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O3/c1-23(2,3)30-22(28)26-13-12-18(15-26)29-21-25-19-6-4-5-7-20(19)27(21)14-16-8-10-17(24)11-9-16/h4-11,18H,12-15H2,1-3H3/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINQREMEVZPFTI-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl 3-((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)pyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.